![molecular formula C21H20N6OS B2574182 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1038915-34-2](/img/structure/B2574182.png)
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups, including a quinazolin-2-yl group, a benzylamino group, a sulfanyl group, and a 3-methyl-1H-pyrazol-5-yl group . These groups suggest that the compound could have a variety of chemical properties and potential applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The exact structure would need to be determined through methods such as X-ray diffraction .Scientific Research Applications
Synthesis and Potential Applications
Green Process for Synthesis and DNA Interaction : A study detailed an efficient and environmentally friendly synthesis process for 3-amino-2-methyl-quinazolin-4(3H)-ones, highlighting their potential in photo-chemo or photodynamic therapeutics due to their activity towards plasmid DNA under UV irradiation. These compounds are considered "privileged" pharmacophores for their anticancer and antimicrobial activities, suggesting their utility in novel therapeutic developments (Mikra et al., 2022).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity : Novel quinazoline and acetamide derivatives have demonstrated significant curative activity against ulcer models, surpassing standard drugs in efficacy without reported side effects on liver and kidney functions, indicating their potential as safer anti-ulcerogenic agents (Alasmary et al., 2017).
Antimicrobial Activities : New 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one have shown antimicrobial activity, presenting a pathway for developing new antimicrobial agents (Saleh et al., 2004).
Antibacterial and Antifungal Activities : Synthesized pyrazolyl-quinazolin-4(3H)-one derivatives have been evaluated against bacterial and fungal microorganisms, with some compounds exhibiting very good antimicrobial activity, pointing to their potential use in treating infections (Patel et al., 2011).
H1-Antihistaminic Agents : Novel triazoloquinazolin-5-ones have been identified as potent H1-antihistaminic agents with significant in vivo activity and minimal sedation compared to standard drugs, suggesting their development as a new class of H1-antihistamines (Alagarsamy et al., 2007).
properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(5-methylpyrazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-14-11-18(27-26-14)24-19(28)13-29-21-23-17-10-6-5-9-16(17)20(25-21)22-12-15-7-3-2-4-8-15/h2-10,14,18,26-27H,11-13H2,1H3,(H,24,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMRZPFATCIQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2574101.png)
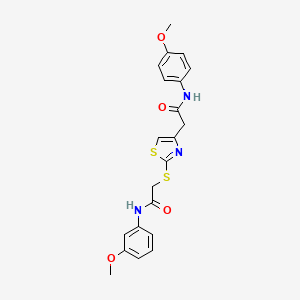
![2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2574105.png)
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)
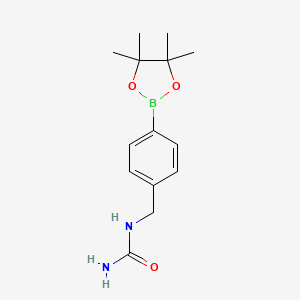
![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)
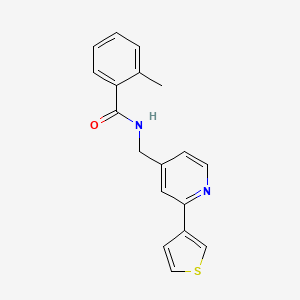

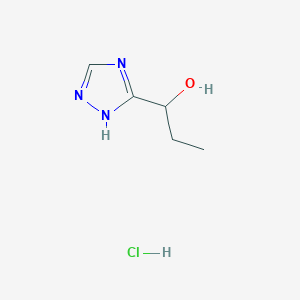
![N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2574114.png)
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
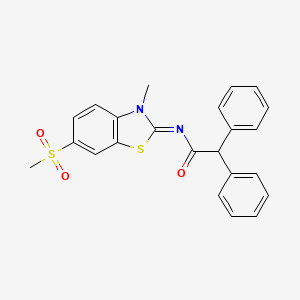
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)